molecular formula C18H17N3 B297126 2,9-dimethyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline

2,9-dimethyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline

Cat. No. B297126
M. Wt: 275.3 g/mol
InChI Key: BTLXTTKUZROCMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,9-dimethyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline, also known as DPQ, is a heterocyclic compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DPQ has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various laboratory experiments and studies.

Mechanism of Action

The mechanism of action of 2,9-dimethyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II activity. 2,9-dimethyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been found to bind to the enzyme and prevent it from carrying out its normal function, leading to DNA damage and cell death. Additionally, 2,9-dimethyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been found to induce the production of reactive oxygen species, which can also contribute to its antitumor activity.
Biochemical and Physiological Effects:
2,9-dimethyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been found to exhibit a wide range of biochemical and physiological effects, including antitumor activity, anti-inflammatory activity, and antiviral activity. 2,9-dimethyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been shown to induce apoptosis in cancer cells, inhibit the activity of DNA topoisomerase II, and modulate the expression of various genes involved in cell cycle regulation and apoptosis. Additionally, 2,9-dimethyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been found to inhibit the production of pro-inflammatory cytokines and reduce the severity of inflammation in animal models. 2,9-dimethyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline has also been shown to exhibit antiviral activity against a variety of viruses, including HIV-1 and herpes simplex virus.

Advantages and Limitations for Lab Experiments

2,9-dimethyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline has several advantages for laboratory experiments, including its potent antitumor activity, its ability to inhibit DNA topoisomerase II activity, and its wide range of biochemical and physiological effects. However, 2,9-dimethyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2,9-dimethyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline, including further studies to elucidate its mechanism of action, the development of more potent and selective 2,9-dimethyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline analogs, and the evaluation of 2,9-dimethyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline as a potential therapeutic agent for various diseases. Additionally, 2,9-dimethyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline may have applications in the development of novel antiviral agents and in the treatment of inflammatory diseases.

Synthesis Methods

2,9-dimethyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline can be synthesized using a variety of methods, including the reaction of 3,4-diaminobenzoic acid with 2-methyl-2-butene-1-al and subsequent cyclization. Another method involves the reaction of 2-methyl-3-(phenylamino)acrylonitrile with hydrazine hydrate and subsequent cyclization. Both methods have been successfully used to produce 2,9-dimethyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline with high yields and purity.

Scientific Research Applications

2,9-dimethyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. 2,9-dimethyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been found to exhibit potent antitumor activity and has been shown to induce apoptosis in cancer cells. Additionally, 2,9-dimethyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been found to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division.

properties

Molecular Formula

C18H17N3

Molecular Weight

275.3 g/mol

IUPAC Name

2,9-dimethyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline

InChI

InChI=1S/C18H17N3/c1-12-8-9-16-15(10-12)17-11-13(2)20-21(17)18(19-16)14-6-4-3-5-7-14/h3-11,18,20H,1-2H3

InChI Key

BTLXTTKUZROCMH-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC2=C3C=C(NN3C(N=C2C=C1)C4=CC=CC=C4)C

SMILES

CC1=CC2=C3C=C(NN3C(N=C2C=C1)C4=CC=CC=C4)C

Canonical SMILES

CC1=CC2=C3C=C(NN3C(N=C2C=C1)C4=CC=CC=C4)C

Origin of Product

United States

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